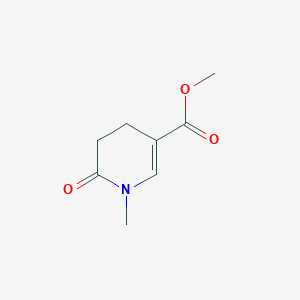

Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

CAS No.: 1934931-10-8

Cat. No.: VC5157593

Molecular Formula: C8H11NO3

Molecular Weight: 169.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1934931-10-8 |

|---|---|

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 |

| IUPAC Name | methyl 1-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate |

| Standard InChI | InChI=1S/C8H11NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h5H,3-4H2,1-2H3 |

| Standard InChI Key | UDTYNQPXZMDEIK-UHFFFAOYSA-N |

| SMILES | CN1C=C(CCC1=O)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is systematically named according to IUPAC guidelines as methyl 1-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate. Its structure features a partially saturated pyridine ring with a methyl group at the 1-position, a ketone at the 6-position, and a methyl ester at the 3-position. The molecular framework is defined by the formula C₈H₁₁NO₃, with a molar mass of 169.18 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1934931-10-8 |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | Methyl 1-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate |

| SMILES | CN1C=C(CCC1=O)C(=O)OC |

| InChI Key | UDTYNQPXZMDEIK-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The methyl group at C-2 appears as a singlet at δ 2.32 ppm in the ¹H NMR spectrum, while the methyl ester resonates at δ 3.98 ppm . The ¹³C NMR spectrum reveals distinct signals for the thiocarbonyl (δ 200.3 ppm) and ester carbonyl (δ 166.5 ppm) groups, alongside quaternary carbons at δ 150.2 ppm (C-2) and δ 141.6 ppm (C-1') . These shifts highlight the electron-withdrawing effects of the ketone and ester functionalities, which stabilize the conjugated system.

Synthetic Methodologies

Multi-Step Condensation and Cyclization

The synthesis of methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate often begins with condensation reactions between β-keto esters and amines, followed by cyclization. For example, Lawesson’s reagent facilitates the conversion of oxo-precursors to thioxo-derivatives under microwave irradiation, achieving yields up to 91% . A representative protocol involves irradiating a mixture of the oxo-precursor and Lawesson’s reagent in xylene at 250 W for 10 minutes, followed by precipitation with ether .

Functional Group Interconversion

Thionyl chloride (SOCl₂) is frequently employed to convert carboxylic acid precursors to acyl chlorides, which subsequently react with alcohols or amines. In one procedure, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is treated with thionyl chloride at 80°C to form the corresponding acid chloride, which is then coupled with amines like 5-(3-fluorobenzyl)pyridin-2-amine to yield bioactive amides .

Table 2: Representative Synthetic Routes

| Starting Material | Reagent/Conditions | Product Yield |

|---|---|---|

| 6-Hydroxy-nicotinic acid | NaH, iodomethane, 62°C | 69% |

| Oxo-precursor 4 | Lawesson’s reagent, xylene, MW | 91% |

| Carboxylic acid derivative | SOCl₂, 80°C, 1h | 49.7% |

Structural and Reactivity Insights

Tautomerism and Ring Dynamics

The compound exhibits tautomerism between the 6-oxo and 2-oxo forms, influenced by solvent polarity and temperature. X-ray crystallography of analogs reveals a boat conformation for the tetrahydropyridine ring, with the methyl and ester groups adopting equatorial positions to minimize steric strain . This conformational flexibility enhances its reactivity in cycloaddition and alkylation reactions.

Electronic Effects on Reactivity

The electron-deficient pyridine ring facilitates nucleophilic attacks at the α-positions. For instance, the ketone at C-6 undergoes nucleophilic addition with Grignard reagents, while the ester at C-3 participates in transesterification or hydrolysis under acidic/basic conditions . Density functional theory (DFT) calculations on related compounds indicate a HOMO-LUMO gap of ~5.2 eV, suggesting moderate electrophilicity .

| Derivative | Target Organism | MIC (µg/mL) |

|---|---|---|

| 5a (4-phenyl) | S. aureus | 8 |

| 5d (2’-nitrophenyl) | E. coli | 16 |

| Amide conjugate | Influenza H1N1 | IC₅₀ = 0.8 µM |

Research Gaps and Future Directions

While existing studies highlight the compound’s synthetic utility and preliminary bioactivity, systematic investigations into its pharmacokinetics, toxicity, and in vivo efficacy are lacking. Advanced computational modeling could optimize its electronic structure for enhanced target binding, while green chemistry approaches may improve synthesis scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume